molecular formula C24H20ClNO4 B1322754 Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid CAS No. 284492-14-4

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid

Cat. No. B1322754
M. Wt: 421.9 g/mol
InChI Key: MHQMTMDZWLOODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid” is a chemical compound with the molecular formula C24H20ClNO4 and a molecular weight of 421.88 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid” is represented by the formula C24H20ClNO4 . This indicates that the molecule is composed of 24 carbon atoms, 20 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms.


Physical And Chemical Properties Analysis

“Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid” has a boiling point of 635.6 °C at 760 mmHg and a density of 1.34 g/cm3 . The refractive index is n20D 1.64 .

Scientific Research Applications

1. Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is utilized in the manufacturing of peptides via solid-phase peptide synthesis (SPPS). This synthesis method is pivotal for the peptide drug market, which is growing significantly. The review emphasizes the structured overview of the most common peptide-related impurities in peptide medicines, including active pharmaceutical ingredients (API) and the finished drug products. It highlights that control over these peptide-related impurities is crucial not only for approved and clinically used peptide drugs but also for initial functionality studies during early drug discovery phases. Specific impurities related to SPPS, such as deletion and insertion of amino acids due to inefficient Fmoc-deprotection, racemization of amino acid residues, and peptide-protection adducts, are discussed. It also addresses the impurities resulting from typical peptide degradation mechanisms and emphasizes the importance of proper Good Manufacturing Practices (GMP) in mitigating contamination of the desired peptide product by other unrelated peptides (D'Hondt et al., 2014).

properties

IUPAC Name

3-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQMTMDZWLOODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628494
Record name 3-(2-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid

CAS RN

284492-14-4
Record name 2-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284492-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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